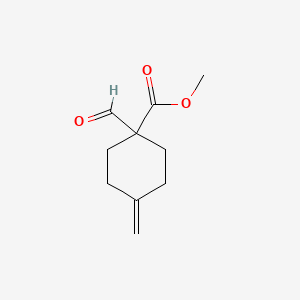
2-hydroxy-2-(1-phenylcyclopropyl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-2-(1-phenylcyclopropyl)acetic acid is a fascinating chemical compound with a unique structure that offers exciting possibilities for research in fields like medicinal chemistry and drug development. Its structure consists of a cyclopropyl ring attached to a phenyl group and an acetic acid moiety, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid can be achieved through several methods. One common approach involves the reaction of phenylcyclopropyl ketone with a suitable hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production of 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-2-(1-phenylcyclopropyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Applications De Recherche Scientifique
2-hydroxy-2-(1-phenylcyclopropyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and optimizing its use in different fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid include:
- 2-hydroxy-2-phenylacetic acid
- 2-hydroxy-3-phenylpropanoic acid
- 2-hydroxy-2-(2-hydroxy-1-naphthyl)acetic acid .
Uniqueness
What sets 2-hydroxy-2-(1-phenylcyclopropyl)acetic acid apart from these similar compounds is its unique cyclopropyl ring structure, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject for further research and development.
Propriétés
IUPAC Name |
2-hydroxy-2-(1-phenylcyclopropyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-9(10(13)14)11(6-7-11)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGMQRKAODNRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
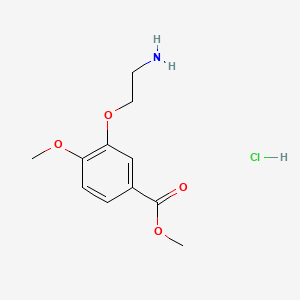
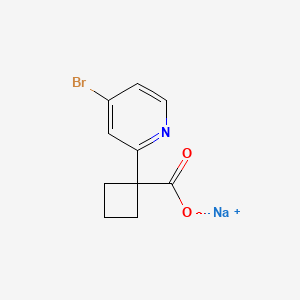
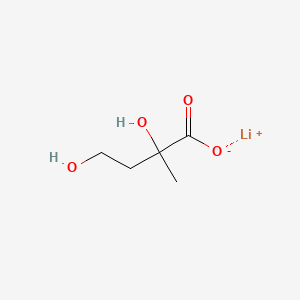
![2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride](/img/structure/B6606809.png)
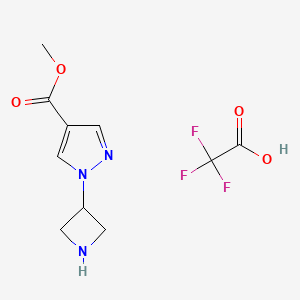
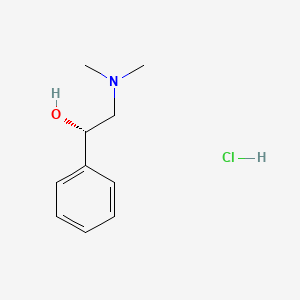
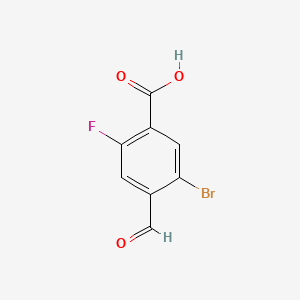
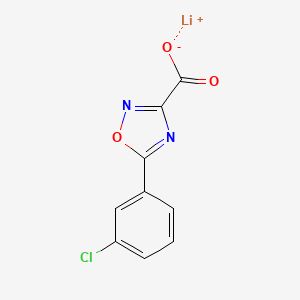
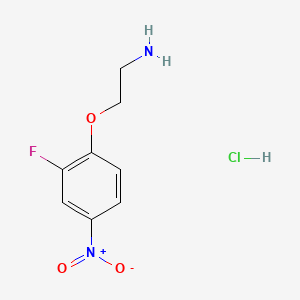
![5-methanesulfonyl-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B6606862.png)
![2-methanesulfonylbenzo[f]quinoline](/img/structure/B6606865.png)
![4-(bromomethyl)bicyclo[2.1.1]hexane-2-carbonitrile](/img/structure/B6606884.png)
![(3aR,5S,6aS)-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B6606891.png)
